N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" typically involves multistep chemical reactions. For instance, a series of compounds can be synthesized by converting various substituted/unsubstituted aromatic organic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are further reacted with N-substituted-2-bromoacetamides in the presence of a polar aprotic solvent and a base to yield the target compounds (Rehman et al., 2013; Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by spectroscopic methods including IR, (1)H-NMR, and mass spectrometry. These techniques confirm the successful synthesis of the target molecules, providing insights into their molecular frameworks and the nature of their chemical bonds (Siddiqui et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds like "N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" may include nucleophilic substitution reactions, where the thiol group plays a critical role. These reactions are essential for the synthesis of various derivatives, which can exhibit a wide range of biological activities, including antimicrobial and enzyme inhibitory actions (Siddiqui et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. Crystallography can reveal the molecular and crystal structure, providing insights into the intermolecular interactions and stability of these compounds (Kang et al., 2011).
Chemical Properties Analysis
The chemical properties of compounds like "N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" are closely related to their functional groups, such as the oxadiazole ring and the acetamide moiety. These groups influence the compound's reactivity, including its ability to undergo further chemical modifications and its interactions with biological targets (Jenepha Mary et al., 2022).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-8-9-13(2)15(10-12)19-16(22)11-24-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOIUJSAJOELLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
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